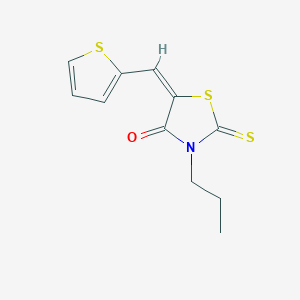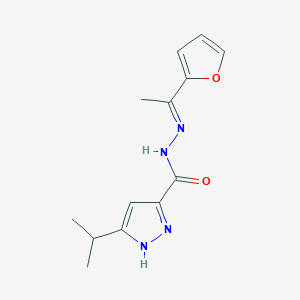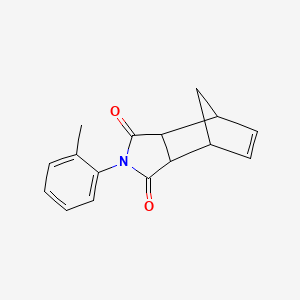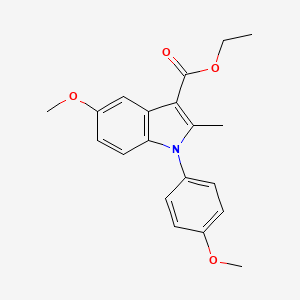
(5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-propyl-5-(thiophène-2-ylméthylidène)-2-thioxo-1,3-thiazolidin-4-one est un composé organique synthétique appartenant à la famille des thiazolidinones
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-3-propyl-5-(thiophène-2-ylméthylidène)-2-thioxo-1,3-thiazolidin-4-one implique généralement la condensation d’un dérivé du thiophène avec un précurseur de la thiazolidinone dans des conditions réactionnelles spécifiques. Les réactifs courants comprennent les aldéhydes, les amines et les sources de soufre. La réaction peut être catalysée par des acides ou des bases et nécessite souvent des températures et des solvants contrôlés.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés peuvent impliquer des réactions en batch à grande échelle, des procédés en continu et des techniques de purification telles que la cristallisation ou la chromatographie. Le choix de la méthode dépend de la pureté, du rendement et de la capacité souhaités.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou en d’autres formes réduites.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle du thiophène ou du noyau thiazolidinone, conduisant à divers dérivés.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, nucléophiles comme les amines ou les thiols.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes, tandis que la substitution peut produire divers dérivés fonctionnalisés.
Applications de la recherche scientifique
Chimie
En chimie, (5E)-3-propyl-5-(thiophène-2-ylméthylidène)-2-thioxo-1,3-thiazolidin-4-one est étudiée pour sa réactivité et son potentiel en tant que bloc de construction pour des molécules plus complexes.
Biologie
Biologiquement, les dérivés de la thiazolidinone sont connus pour leurs propriétés antimicrobiennes, antifongiques et antivirales. Ce composé peut être exploré pour des activités similaires.
Médecine
En chimie médicinale, ces composés sont étudiés pour leurs effets thérapeutiques potentiels, notamment des activités anti-inflammatoires, anticancéreuses et antidiabétiques.
Industrie
Industriellement, ces composés peuvent être utilisés dans le développement de nouveaux matériaux, d’agrochimiques et de produits pharmaceutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound may be explored for similar activities.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de (5E)-3-propyl-5-(thiophène-2-ylméthylidène)-2-thioxo-1,3-thiazolidin-4-one implique des interactions avec des cibles moléculaires spécifiques. Il peut s’agir d’enzymes, de récepteurs ou d’autres protéines. Les voies impliquées peuvent varier en fonction de l’activité biologique étudiée.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolidinediones : Connues pour leurs propriétés antidiabétiques.
Thiazoles : Souvent étudiés pour leurs activités antimicrobiennes.
Thiophènes : Fréquemment utilisés en synthèse organique et en science des matériaux.
Unicité
Ce qui distingue (5E)-3-propyl-5-(thiophène-2-ylméthylidène)-2-thioxo-1,3-thiazolidin-4-one est sa combinaison unique de groupes fonctionnels, ce qui peut conférer une réactivité et une activité biologique spécifiques non trouvées dans d’autres composés similaires.
Propriétés
Formule moléculaire |
C11H11NOS3 |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
(5E)-3-propyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NOS3/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h3-4,6-7H,2,5H2,1H3/b9-7+ |
Clé InChI |
AUABYSKUBPFWHM-VQHVLOKHSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
SMILES canonique |
CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![Ethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11672373.png)
![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672384.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672399.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)



